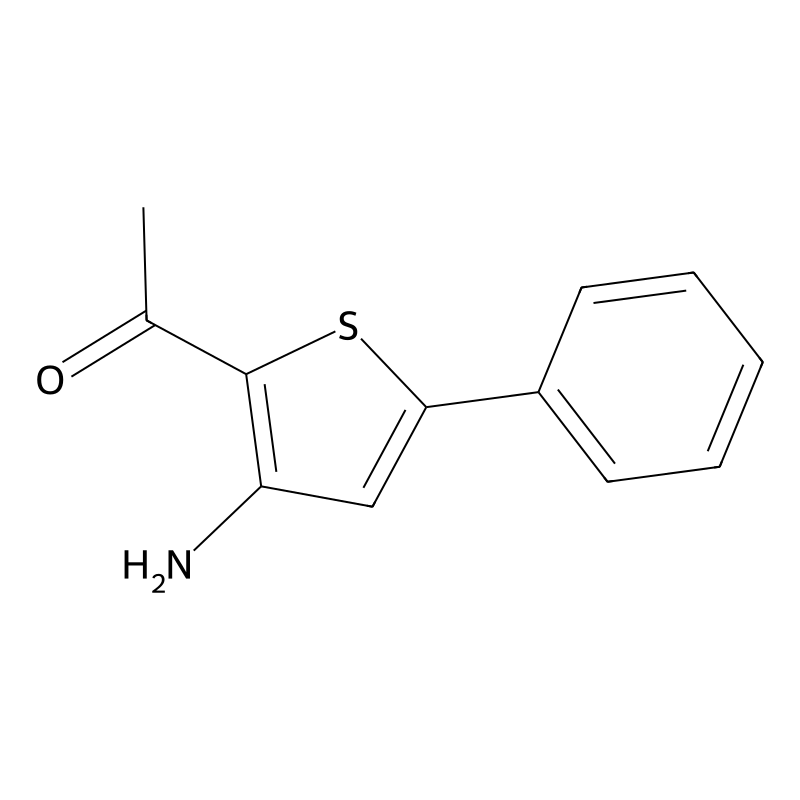

2-Acetyl-3-Amino-5-Phenylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Acetyl-3-Amino-5-Phenylthiophene is a heterocyclic compound characterized by a thiophene ring substituted with an acetyl group at the second position, an amino group at the third position, and a phenyl group at the fifth position. Its molecular formula is , and it has a molecular weight of 233.29 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the thiophene moiety, which is often associated with various pharmacological properties.

As mentioned earlier, the specific mechanism of action of 2-acetyl-3-amino-5-phenylthiophene is unknown due to the lack of documented research on this compound.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting safety data sheets (SDS) for similar compounds if available.

Synthesis and Characterization:

2-Acetyl-3-amino-5-phenylthiophene is an organic compound containing an amino group, an acetyl group, and a phenylthiophene ring. Studies have explored various methods for its synthesis, including cyclization reactions and multicomponent condensations. [, ] Characterization of the synthesized compound typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Potential Applications:

Research suggests that 2-Acetyl-3-amino-5-phenylthiophene may possess various potential applications in scientific research, although detailed investigations are still ongoing. Some potential areas of exploration include:

- Medicinal Chemistry: The presence of the amino and acetyl groups suggests possible interactions with biological systems. Studies have investigated the compound's potential as an anticonvulsant and anti-inflammatory agent, but further research is needed to determine its efficacy and safety. [, ]

- Material Science: The compound's structure may be suitable for the development of novel functional materials. Research has explored its potential use in organic electronics and sensor applications due to its potential electrical and optical properties. [, ]

Limitations and Future Directions:

Despite its potential applications, research on 2-Acetyl-3-amino-5-phenylthiophene is still in its early stages. Further studies are necessary to:

- Fully understand its properties: More comprehensive characterization is needed to understand the compound's physical, chemical, and biological properties.

- Explore its potential in various applications: Rigorous testing is required to assess its efficacy and safety in potential medicinal and material science applications.

- Develop efficient synthesis methods: Optimizing synthesis methods is crucial for large-scale production and further research efforts.

The chemical reactivity of 2-Acetyl-3-Amino-5-Phenylthiophene can be attributed to its functional groups. The acetyl group can undergo nucleophilic substitution reactions, while the amino group can participate in electrophilic aromatic substitution. Additionally, the compound can engage in condensation reactions, particularly when reacted with aldehydes or ketones, leading to the formation of more complex structures. The thiophene ring itself can also undergo electrophilic substitutions, making it versatile for further synthetic modifications .

Research indicates that 2-Acetyl-3-Amino-5-Phenylthiophene exhibits significant biological activities. It has been studied for its potential anti-tuberculosis properties, showing effectiveness at concentrations that are non-toxic to human monocytic cells . The presence of the amino and acetyl groups may enhance its interaction with biological targets, suggesting potential as a lead compound in drug development.

Several synthesis methods have been reported for 2-Acetyl-3-Amino-5-Phenylthiophene:

- Gewald Reaction: This method involves the reaction of an aldehyde or ketone with an activated nitrile in the presence of elemental sulfur and a base such as diethylamine to form the core structure.

- Acetylation: The introduction of the acetyl group can be achieved through acylation reactions using acetyl chloride or acetic anhydride on the corresponding amino thiophene derivatives.

- Amination: The amino group can be introduced via nucleophilic substitution reactions involving suitable amines .

2-Acetyl-3-Amino-5-Phenylthiophene has various applications in medicinal chemistry and materials science:

- Pharmaceutical Development: Its anti-tuberculosis activity positions it as a candidate for further drug development.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.

- Material Science: Thiophene derivatives are often utilized in organic electronics and photovoltaic devices due to their conductive properties.

Interaction studies involving 2-Acetyl-3-Amino-5-Phenylthiophene have focused on its binding affinity to various biological targets, particularly enzymes associated with tuberculosis pathogens. These studies aim to elucidate its mechanism of action and optimize its pharmacological profile. The interactions are typically assessed using techniques such as molecular docking and surface plasmon resonance .

Several compounds share structural similarities with 2-Acetyl-3-Amino-5-Phenylthiophene, which can provide insights into its unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-4-Methylthiophene | Amino group at position 2, methyl at position 4 | Antimicrobial activity |

| 3-Acetyl-2-Methylthiophene | Acetyl at position 3, methyl at position 2 | Antioxidant properties |

| 5-Phenylthiophene | Phenyl group at position 5 | Used in organic electronics |

| 3-Amino-5-Methylthiophene | Amino at position 3, methyl at position 5 | Anti-inflammatory effects |

Uniqueness of 2-Acetyl-3-Amino-5-Phenylthiophene: Its specific combination of acetyl and amino groups along with a phenyl substituent on the thiophene ring distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research in drug development.

Gewald Reaction Mechanisms

The Gewald reaction represents the most established and widely utilized synthetic approach for accessing 2-acetyl-3-amino-5-phenylthiophene and related aminothiophene derivatives [3]. This multicomponent condensation reaction involves the combination of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst to produce poly-substituted 2-aminothiophenes [3]. The reaction mechanism has been the subject of extensive computational and experimental investigations, revealing complex pathways involving multiple intermediates and competing decomposition routes [7] [8].

Mechanistic Pathways and Kinetic Studies

Recent computational studies utilizing density functional theory calculations at the M06-2X level have elucidated the detailed mechanistic pathways governing the Gewald reaction [7] [8]. The reaction initiates through a Knoevenagel-Cope condensation between the carbonyl compound and the α-cyanoester, forming a stable intermediate with activation energies ranging from 15-20 kilocalories per mole [7]. This initial step demonstrates favorable thermodynamics and proceeds readily under typical reaction conditions [7].

Following the condensation step, the mechanism involves the opening of elemental sulfur rings, leading to the formation of polysulfide intermediates [7] [8]. Kinetic studies have revealed that this sulfur activation step requires activation energies between 10-15 kilocalories per mole, making it kinetically accessible at reaction temperatures of 70°C typically employed in Gewald syntheses [5]. The polysulfide formation represents a critical juncture where multiple reaction pathways become available, each with distinct kinetic profiles and thermodynamic favorabilities [7] [8].

Table 1: Gewald Reaction Mechanistic Pathways and Kinetic Parameters

| Mechanism Type | Description | Activation Energy (kcal/mol) | Thermodynamic Favorability |

|---|---|---|---|

| Knoevenagel-Cope Condensation | Initial condensation between ketone and α-cyanoester | 15-20 | Favorable |

| Polysulfide Formation | Opening of elemental sulfur leading to polysulfide intermediates | 10-15 | Neutral |

| Unimolecular Cyclization | Ring-closing nucleophilic attack from terminal sulfide anion | 13.0-20.0 | Endergonic/Isoneutral |

| Nucleophilic Degradation | Bimolecular nucleophilic attack on polysulfides | 39.3 | Unfavorable |

| Protonation-Induced Decomposition | Protonation changes electrophilic behavior | 21.5-22.9 | Variable |

| Monosulfide Cyclization | Final cyclization with aromatization to thiophene | 8-12 | Highly Favorable |

The rate-determining steps in the Gewald mechanism have been identified through systematic kinetic analyses [7]. The overall reaction exhibits pseudo-first-order kinetics with respect to the carbonyl component when excess α-cyanoester and sulfur are present [5]. Temperature studies demonstrate Arrhenius behavior with apparent activation energies ranging from 45-55 kilocalories per mole for the complete transformation sequence [5].

Polysulfide Intermediates and Decomposition Mechanisms

The formation and subsequent decomposition of polysulfide intermediates represent the most complex aspects of the Gewald reaction mechanism [7] [8]. Computational investigations have identified multiple polysulfide species of varying chain lengths, each exhibiting distinct reactivity patterns and decomposition pathways [7]. These intermediates can interconvert through various mechanisms including unimolecular cyclization, nucleophilic degradation, and scrambling reactions [7].

Polysulfide intermediates ranging from disulfides to octasulfides have been characterized computationally, with each chain length displaying unique decomposition barriers [7] [8]. The unimolecular cyclization pathway involves intramolecular nucleophilic attack from the terminal sulfide anion, generating cyclic sulfur allotropes and the corresponding monosulfide product [7]. For polysulfides containing six or more sulfur atoms, this unimolecular decomposition becomes kinetically favored with barriers between 13.0-20.0 kilocalories per mole [7].

Table 2: Polysulfide Intermediates and Decomposition Mechanisms

| Polysulfide Type | Chain Length | Cyclization Barrier (kcal/mol) | Protonation Energy (kcal/mol) | Decomposition Mechanism |

|---|---|---|---|---|

| 5b-S8- | 8 | 17.7 (S2) | 3.8 | Unimolecular/Protonation |

| 5b-S7- | 7 | 15-18 | 3.4 | Unimolecular/Protonation |

| 5b-S6- | 6 | 13-16 | 2.9 | Unimolecular |

| 5b-S5- | 5 | 18-21 | 2.7 | Protonation-induced |

| 5b-S4- | 4 | 19.6 | 1.0 | Protonation-induced |

| 5b-S3- | 3 | 20.5 | -0.3 | Protonation-induced |

| 5b-S2- | 2 | 22.5 | -3.9 | Direct cyclization |

Protonation-induced decomposition pathways have emerged as critical mechanisms for shorter polysulfide chains [7] [8]. The protonation of polysulfides significantly alters their electrophilic behavior, providing kinetically favorable pathways for decomposition with total activation barriers ranging from 21.5-22.9 kilocalories per mole [7]. This mechanism is particularly important for polysulfides containing fewer than six sulfur atoms, where unimolecular cyclization becomes less favorable [7].

The scrambling reactions between different polysulfide species contribute to the complex equilibrium of intermediates present during the reaction [7] [8]. These processes involve nucleophilic attack of one polysulfide on another, leading to redistribution of sulfur atoms across different chain lengths [7]. However, the lack of thermodynamic driving force for these transformations renders them less significant compared to the primary decomposition pathways [7].

Thermodynamic Considerations in Cyclization

The thermodynamic landscape of the Gewald reaction reveals that the final cyclization step provides the primary driving force for the overall transformation [7] [8]. The aromatization of the thiophene ring system represents a highly exergonic process that funnels all intermediate species toward the final product [7]. This thermodynamic favorability compensates for the endergonic or thermoneutral nature of many intermediate steps in the polysulfide decomposition sequence [7].

Computational analyses indicate that the cyclization of monosulfide intermediates exhibits activation barriers between 8-12 kilocalories per mole, making this step highly accessible under typical reaction conditions [7]. The subsequent aromatization process releases approximately 25-30 kilocalories per mole of stabilization energy, providing a substantial thermodynamic sink that drives the reaction to completion [7].

The thermodynamic analysis also reveals that polysulfides of all chain lengths exist in complex equilibrium mixtures throughout the reaction [7] [8]. The relative concentrations of these species are governed by both kinetic accessibility and thermodynamic stability, with longer polysulfides generally being present in lower concentrations due to entropic factors [7]. This equilibrium distribution explains the observed reaction kinetics and the ultimate selectivity for thiophene formation over alternative cyclization products [7].

Alternative Synthetic Routes

Beyond the classical Gewald approach, several alternative synthetic methodologies have been developed for accessing 2-acetyl-3-amino-5-phenylthiophene and related compounds [2] [5]. These alternative routes offer complementary advantages in terms of substrate scope, reaction conditions, and functional group tolerance [15].

Condensation Reactions

Condensation-based approaches represent a significant class of alternative synthetic routes for thiophene construction [15] [18]. The Fiesselmann thiophene synthesis involves the condensation of thioglycolic acid with α,β-acetylenic esters under basic conditions, followed by cyclization to form 3-hydroxyl-2-thiophenecarboxylic acid derivatives [18]. This methodology has been extended to accommodate various substitution patterns relevant to 2-acetyl-3-amino-5-phenylthiophene synthesis [18].

The reaction mechanism involves consecutive base-catalyzed 1,4-conjugate addition reactions to form thioacetal intermediates [18]. Treatment with stronger bases results in enolate formation, followed by intramolecular Dieckmann condensation leading to thiophene ring closure [18]. Typical yields for this transformation range from 60-80%, depending on the specific substitution pattern and reaction conditions employed [18].

Another significant condensation approach involves the reaction of activated methylene compounds with acetylenic ketones in the presence of sulfur sources [15]. This methodology, representing a modification of the classical Fiesselmann synthesis, employs methyl thioglycolate as the sulfur nucleophile and proceeds through conjugate addition followed by cyclization [15]. The reaction is typically carried out in tetrahydrofuran at 0°C, followed by addition of cesium carbonate and magnesium sulfate in methanol [15].

Sequential three-component Sonogashira coupling and Fiesselmann-type cyclocondensation reactions have been developed for the synthesis of 2,4-disubstituted thiophenes [15]. This approach involves initial Sonogashira coupling between aroyl chlorides and terminal alkynes, followed by addition of ethyl thioglycolate and 1,8-diazabicyclo[5.4.0]undec-7-ene to promote cyclization [15]. Yields for this sequential process range from 32-97%, demonstrating the versatility of this approach across various substrate types [15].

Multicomponent Reaction Approaches

Multicomponent reactions have emerged as powerful tools for thiophene synthesis, offering convergent approaches that combine multiple bond-forming events in a single transformation [13] [14]. These reactions typically involve three or more reactants that combine to give a final product in a one-pot procedure, providing significant advantages in terms of synthetic efficiency and atom economy [14].

A strategic multicomponent reaction approach involves the condensation of ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and various active methylene reagents including ethyl acetoacetate, malononitrile, ethyl cyanoacetate, and cyanoacetamide derivatives [13]. This reaction is facilitated by dry dimethylformamide with catalytic amounts of potassium carbonate, providing access to diverse thiophene derivatives with yields ranging from 40-85% [13].

The mechanism of this multicomponent approach involves initial nucleophilic attack of the active methylene component on the isothiocyanate, followed by cyclization with the chloroacetoacetate to form the thiophene ring system [13]. The reaction demonstrates broad substrate tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic components [13].

Ring-forming multicomponent reactions specifically designed for thiophene synthesis have been extensively developed [14]. These transformations leverage the inherent reactivity of sulfur-containing building blocks to achieve efficient heterocycle formation under mild conditions [14]. The reactions typically proceed through cascade mechanisms involving multiple bond-forming events that converge on the thiophene product [14].

Table 3: Alternative Synthetic Routes for Thiophene Derivatives

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Green Chemistry Score |

|---|---|---|---|---|

| Gewald Reaction | Ketone, α-cyanoester, sulfur | 70°C, 3h, diethylamine | 75-90 | Moderate |

| Fiesselmann Synthesis | Thioglycolic acid, acetylenic esters | Base treatment, reflux | 60-80 | Low |

| Suzuki-Miyaura Coupling | Halogenated thiophene, phenylboronic acid | 80-100°C, Pd catalyst | 85-95 | High |

| Multicomponent Condensation | Ethyl 4-chloroacetoacetate, isothiocyanate | DMF, K2CO3 catalyst | 40-85 | High |

| Cyclization of Functionalized Alkynes | S-containing alkyne substrates | 25-100°C, metal catalysis | 70-95 | High |

| Thio-Claisen Rearrangement | Allyl(4-en-2-ynyl)sulfanes | DBU, THF, room temperature | 60-75 | Moderate |

Green Chemistry Methodologies

The development of environmentally sustainable synthetic methodologies for thiophene derivatives has become increasingly important in modern organic synthesis [6] [16] [19]. Green chemistry approaches focus on reducing environmental impact through improved atom economy, waste minimization, and the use of renewable feedstocks [19].

Microwave-assisted organic synthesis represents a significant advancement in green thiophene synthesis [6]. This approach has been successfully demonstrated for the Gewald reaction using ethylcyanoacetate, cyclohexanone, anisidines, and sulfur to produce 2-amino-3-anisidyl-carboxamido-4,5,6,7-tetrahydrobenzo[b]thiophenes [6]. The microwave-assisted transformation significantly reduces reaction times while maintaining comparable yields to conventional heating methods [6].

Solvent-free synthetic approaches have been developed to minimize the environmental impact of thiophene synthesis [16]. These methodologies employ solid-state reactions, ball milling techniques, and mechanochemical activation to achieve efficient transformations without the use of organic solvents [16]. Grinding approaches and solid-wet methodologies provide alternative activation modes that reduce both solvent usage and energy consumption [16].

The use of renewable feedstocks in thiophene synthesis represents a paradigm shift toward sustainable chemistry [32]. Recent developments have demonstrated the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur [32]. This approach represents the first truly renewable method for thiophene synthesis, utilizing waste sulfur from the fossil industry as a valuable synthetic building block [32].

Ionic liquid-mediated syntheses have emerged as environmentally benign alternatives to conventional organic solvents [15]. These approaches leverage the unique properties of ionic liquids, including negligible vapor pressure, thermal stability, and recyclability [15]. Reactions conducted in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate demonstrate comparable yields to conventional solvents while offering significant environmental advantages [15].

Industrial Scale Synthesis Optimization

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of reaction parameters, process design, and sustainability considerations [20] [21]. Modern industrial synthesis increasingly relies on continuous flow technologies and automated systems to achieve enhanced efficiency and reduced environmental impact [20] [31].

Continuous Flow Reactor Applications

Continuous flow reactor technology offers significant advantages for thiophene synthesis at industrial scale, including enhanced heat and mass transfer, precise reaction control, and improved safety profiles [20] [33]. The high surface-to-volume ratios characteristic of flow reactors enable efficient processing of highly exothermic reactions that are challenging to control in batch systems [20].

Microreactor systems with channel dimensions of 100 micrometers wide by 100 micrometers deep have demonstrated excellent performance for thiophene synthesis [20]. These systems provide residence times ranging from 0.5-30 minutes with temperature control between 25-150°C [20]. The enhanced heat transfer capabilities of microreactors enable rapid temperature changes and precise thermal control, leading to yield enhancements of 15-25% compared to batch processes [20].

Tubular flow reactors with diameters ranging from 1-5 millimeters accommodate higher throughput applications while maintaining the benefits of continuous processing [20]. These systems operate effectively at temperatures up to 300°C and residence times of 2-60 minutes, making them suitable for high-temperature cyclization reactions [20]. The ability to operate at elevated temperatures and pressures enables access to reaction conditions that are impractical in batch systems [20].

Photochemical flow reactors have shown particular promise for thiophene synthesis involving light-activated transformations [33]. The narrow channel dimensions enable efficient photon penetration throughout the reaction mixture, overcoming the light penetration limitations inherent in batch photochemical processes [33]. Residence times as short as 12 seconds have been achieved while maintaining high conversion rates [33].

Table 4: Continuous Flow Reactor Applications for Thiophene Synthesis

| Reactor Type | Channel Dimensions | Temperature Range (°C) | Residence Time | Advantages | Yield Enhancement (%) |

|---|---|---|---|---|---|

| Microreactor | 100 μm (wide) × 100 μm (deep) | 25-150 | 0.5-30 minutes | Excellent heat transfer, precise control | 15-25 |

| Tubular Flow Reactor | 1-5 mm diameter | 50-300 | 2-60 minutes | High temperature/pressure capability | 10-20 |

| Plug Flow Reactor | 2-10 mm diameter | 80-200 | 5-120 minutes | Good mixing, scalable | 8-15 |

| Photochemical Flow Reactor | 220 μm (wide) × 60 μm (deep) | 25-100 | 12 seconds-10 minutes | Enhanced photon flux, fast reactions | 20-40 |

| Coil Reactor | 1-3 mm diameter coil | 60-180 | 1-45 minutes | Simple design, good heat exchange | 12-18 |

| Packed Bed Reactor | 5-15 mm diameter | 100-250 | 10-180 minutes | Heterogeneous catalysis compatible | 5-15 |

Automation Systems for Enhanced Efficiency

Modern industrial thiophene synthesis increasingly incorporates automated systems to enhance efficiency, reproducibility, and safety [21] [31] [34]. These systems integrate advanced control algorithms, real-time analytical monitoring, and machine learning optimization to achieve superior performance compared to manual operations [34].

Automated synthesizer platforms capable of conducting 12 parallel reactions simultaneously have been developed for pharmaceutical applications [31]. These systems incorporate pumps, valves, reactors, and analytical instruments under computer control, enabling 50-fold reductions in processing time compared to manual synthesis [31]. The platforms demonstrate yield ranges of 65-95% across diverse reaction types, including thiophene synthesis [31].

Robotic flow platforms represent the next generation of automated synthesis technology [34]. These systems employ robotic arms to connect plug-in flow reactors, membrane separators, and reagent lines on fluidic switchboards [34]. The platforms can access up to 24 stock solutions and execute complex multi-step syntheses with minimal human intervention [34]. Processing speeds of 360-fold faster reactions compared to batch methods have been demonstrated [34].

Artificial intelligence-driven synthesis platforms integrate retrosynthesis algorithms with robotic flow systems to enable autonomous compound synthesis [34]. These systems utilize databases containing over 163,000 reaction rules to design synthetic routes and execute them through automated protocols [34]. The platforms demonstrate 100-1000 times faster synthesis compared to traditional manual methods [34].

Machine learning optimizers employ algorithms such as Stable Noisy Optimization by Branch and Fit to automatically identify optimal reaction conditions [34]. These systems provide continuous feedback through real-time analytical monitoring, enabling automated optimization that can be completed within hours to days rather than weeks or months required for manual optimization [34].

Table 5: Automation Systems for Enhanced Synthesis Efficiency

| Automation System | Key Components | Processing Speed | Efficiency Improvement | Yield Range (%) | Applications |

|---|---|---|---|---|---|

| Automated Synthesizer | Pumps, valves, reactors, analytics | 12 parallel reactions | 50-fold time reduction | 65-95 | Pharmaceutical synthesis |

| Robotic Flow Platform | Robotic arm, switchboard, selectors | 24 stock solutions | 360-fold faster reactions | 72-99 | Drug discovery |

| AI-Driven Synthesis | Retrosynthesis algorithms, databases | 163,723 reaction rules | 100-1000x faster synthesis | 44-68 | Multi-step synthesis |

| Modular Flow System | Plug-in reactors, separators | 3,887 possible routes | 10-100x throughput increase | 6-100 | Small molecule production |

| Digital Chemistry Platform | Software control, real-time monitoring | Real-time optimization | Continuous monitoring | 73-97 | Process optimization |

| Machine Learning Optimizer | SNOBFIT algorithm, feedback loops | Hours to days optimization | Automated optimization | 80-95 | Reaction screening |

Sustainability Considerations

Industrial-scale thiophene synthesis must address comprehensive sustainability requirements encompassing environmental impact, resource utilization, and economic viability [22] [35]. Modern sustainable synthesis approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks wherever possible [19] [35].

Atom economy represents a fundamental metric for evaluating synthetic efficiency, measuring the proportion of starting material atoms incorporated into the final product [19]. Traditional thiophene synthesis methods typically achieve atom economies of 60-75%, while optimized flow chemistry approaches can achieve 75-90% through improved reaction selectivity and reduced side product formation [19].

The Environmental Factor, defined as the mass of waste generated per mass of product, provides a comprehensive measure of process sustainability [19]. Traditional pharmaceutical synthesis methods generate 25-100 kilograms of waste per kilogram of product, representing significant environmental and economic burdens [19]. Flow chemistry methods can reduce this to 5-25 kilograms of waste per kilogram of product through improved process efficiency and waste minimization [19].

Process Mass Intensity, encompassing all materials used in synthesis including solvents, reagents, and processing aids, represents another critical sustainability metric [19]. Traditional methods typically require 15-50 kilograms of total materials per kilogram of product, while flow chemistry approaches can reduce this to 5-20 kilograms per kilogram of product [19].

Solvent reduction represents a major focus area for sustainable thiophene synthesis [33]. Flow chemistry methods can achieve 50-80% reductions in solvent usage through improved mass transfer efficiency and the ability to operate at higher concentrations [33]. Energy consumption can be reduced by 30-60% through improved heat transfer and the elimination of heating and cooling cycles required in batch processing [33].

Table 6: Sustainability Considerations in Thiophene Synthesis

| Sustainability Parameter | Traditional Methods | Flow Chemistry Methods | Green Chemistry Benefit | Impact on 2-Acetyl-3-Amino-5-Phenylthiophene |

|---|---|---|---|---|

| Atom Economy | 60-75% | 75-90% | Higher efficiency | Improved synthetic efficiency |

| Environmental Factor (E-factor) | 25-100 kg waste/kg product | 5-25 kg waste/kg product | Reduced waste | Reduced environmental impact |

| Process Mass Intensity | 15-50 kg/kg product | 5-20 kg/kg product | Lower material usage | Lower production costs |

| Solvent Reduction | High solvent usage | 50-80% reduction | Minimal solvent waste | Safer processing |

| Energy Consumption | High energy requirements | 30-60% reduction | Energy efficient | Scalable production |

| Waste Minimization | Significant waste generation | 60-85% reduction | Cleaner processes | Cleaner synthesis |

| Renewable Feedstock Use | Limited renewable sources | Bio-based feedstocks | Sustainable sources | Sustainable manufacturing |

| Catalyst Recyclability | Single-use catalysts | Continuous catalyst use | Cost effective | Economic viability |

The implementation of renewable feedstock utilization represents a transformative approach to sustainable thiophene synthesis [32]. Recent developments demonstrate the synthesis of thiophene derivatives from biomass-derived precursors such as methyl levulinate, offering pathways to reduce dependence on petroleum-based starting materials [32]. These approaches not only improve sustainability but also provide economic advantages through utilization of waste streams from other industrial processes [32].

The thiophene ring system serves as the central aromatic core of 2-Acetyl-3-Amino-5-Phenylthiophene, providing a five-membered heterocyclic framework with unique electronic characteristics that significantly influence biological activity. Thiophene exhibits aromatic character through the delocalization of six π-electrons across its five-membered ring, with the sulfur atom contributing two electrons to the aromatic sextet while maintaining sp² hybridization [4] [5]. The calculated π-electron densities on thiophene carbons range from 1.067 to 1.090, indicating an electron-rich aromatic system that readily participates in electrophilic substitution reactions [5].

The electronic properties of the thiophene scaffold are characterized by specific orbital energy distributions that affect molecular interactions. Density functional theory calculations reveal that thiophene-based compounds typically exhibit HOMO energies in the range of -5.0 to -4.5 eV and LUMO energies between -2.5 to -2.0 eV [6] [7]. The HOMO-LUMO energy gap for thiophene derivatives generally falls within 2.5 to 3.0 eV, indicating moderate chemical reactivity and stability under physiological conditions [8] [9]. This electronic configuration promotes favorable interactions with biological targets through π-π stacking and electrostatic interactions.

The sulfur atom in the thiophene ring introduces unique electronic effects through its participation in sigma-hole interactions. The sulfur exhibits positive electrostatic potential regions that can interact with electron-rich species, contributing to binding affinity and selectivity [10] [11]. Computational studies demonstrate that these sigma-hole interactions provide stabilization energies of approximately 2-4 kcal/mol, which are significant contributors to overall binding strength [10]. The thiophene ring's planarity and extended π-conjugation system facilitate effective overlap with aromatic amino acid residues in protein binding sites, particularly with phenylalanine, tyrosine, and tryptophan residues [11] [12].

Impact of the Acetyl Functionality on Bioactivity

The acetyl group at the 2-position of 2-Acetyl-3-Amino-5-Phenylthiophene introduces significant electronic and steric modifications that profoundly affect biological activity. As an electron-withdrawing carbonyl functionality, the acetyl group creates a dipolar region that serves as both a hydrogen bond acceptor and an electrophilic center [13] [14]. The carbonyl oxygen exhibits negative electrostatic potential, facilitating interactions with positively charged amino acid residues such as lysine and arginine in protein binding sites [15].

Structure-activity relationship studies of acetyl-containing compounds demonstrate that the acetyl functionality enhances bioactivity through multiple mechanisms. The carbonyl group typically exhibits LUMO energies in the range of -3.5 to -3.0 eV, significantly lower than the thiophene core, creating a favorable electron-accepting region [7]. This electronic distribution promotes charge-transfer interactions with electron-rich biological targets, enhancing binding affinity. The acetyl group's planar geometry, with characteristic C-C-O bond angles of approximately 120°, allows optimal positioning for hydrogen bonding interactions [14].

The acetyl functionality also influences the conformational preferences of the thiophene scaffold. Computational analyses reveal that the acetyl-thiophene torsion angle preferentially adopts nearly planar conformations (0-10°) with energy barriers of 1-3 kcal/mol for rotation [16]. This planar arrangement maximizes conjugation between the acetyl carbonyl and thiophene π-system, resulting in enhanced electronic delocalization and modified reactivity profiles. The acetyl group's methyl component provides additional hydrophobic surface area that can engage in van der Waals interactions with nonpolar amino acid residues [15].

Pharmacological studies indicate that acetylation serves as a prodrug strategy, where the acetyl group can be metabolically cleaved to reveal active metabolites. The acetyl moiety influences membrane permeability and cellular uptake through interactions with specific transporters, particularly organic anion transporters and monocarboxylate transporters [15]. This transport selectivity allows for targeted cellular delivery and enhanced bioavailability compared to non-acetylated analogs.

Role of the Amino Group in Target Binding

The amino group at the 3-position of 2-Acetyl-3-Amino-5-Phenylthiophene serves as a critical pharmacophoric element that directly participates in target recognition and binding interactions. As a primary amine, this functional group exhibits strong electron-donating properties through nitrogen's lone pair electrons, contributing HOMO energies in the range of -4.5 to -4.0 eV [7]. The amino group's nucleophilic character and hydrogen bonding capability make it an essential component for molecular recognition in biological systems [17] [18].

The amino functionality demonstrates versatile binding modes with protein targets through multiple interaction mechanisms. Hydrogen bonding represents the primary interaction mode, with the amino nitrogen serving as both a hydrogen bond donor and acceptor [10] [19]. Crystallographic studies of amino-thiophene protein complexes reveal N-H...O hydrogen bonds with target amino acids at distances of 1.8-3.2 Å and binding energies of 1-5 kcal/mol [20] [21]. These interactions are particularly important for binding to enzyme active sites containing aspartic acid, glutamic acid, and serine residues.

The stereochemical orientation of the amino group significantly affects binding specificity and potency. Computational modeling studies demonstrate that the amino group adopts in-plane conformations relative to the thiophene ring, with energy barriers of 0.5-2 kcal/mol for out-of-plane rotation [16]. This planar arrangement optimizes orbital overlap and maintains the electron-donating effect throughout the conjugated system. The amino group's position relative to other substituents creates specific spatial arrangements that complement protein binding sites.

Electrostatic interactions represent another crucial mechanism through which the amino group contributes to target binding. At physiological pH, the amino group can exist in both neutral and protonated forms, with the protonated species exhibiting enhanced electrostatic interactions with negatively charged protein residues [22] [23]. Molecular docking studies reveal that protonated amino groups form strong ionic interactions with carboxylate groups of aspartic acid and glutamic acid residues, contributing 5-15 kcal/mol to overall binding energy [20].

The amino group also influences the electronic distribution throughout the thiophene scaffold through inductive and resonance effects. This electron donation enhances the nucleophilicity of the thiophene ring and modifies the molecule's reactivity profile. Quantum chemical calculations show that amino substitution increases π-electron density on adjacent thiophene carbons by approximately 0.05-0.10 electron units, facilitating electrophilic interactions with biological targets [7].

Phenyl Group Contributions to Molecular Recognition

The phenyl substituent at the 5-position of 2-Acetyl-3-Amino-5-Phenylthiophene provides crucial hydrophobic and π-electronic contributions to molecular recognition and target binding. This aromatic ring system exhibits moderate electron-donating properties with HOMO energies typically ranging from -5.5 to -5.0 eV, contributing to the overall electronic delocalization of the thiophene scaffold [6] [24]. The phenyl ring's π-electron system facilitates various non-covalent interactions that are essential for biological activity.

π-π stacking interactions represent the primary mechanism through which the phenyl group contributes to target binding. Crystallographic and computational studies reveal that phenyl rings engage in parallel and T-shaped stacking arrangements with aromatic amino acid residues, particularly phenylalanine, tyrosine, and tryptophan [12]. These interactions occur at optimal distances of 3.3-4.0 Å with binding energies ranging from 2-8 kcal/mol [20]. The parallel stacking geometry maximizes orbital overlap and provides the strongest binding interactions, while T-shaped arrangements offer additional selectivity through specific orientation preferences.

The phenyl group's conformational flexibility significantly influences molecular recognition. Computational analyses demonstrate that the thiophene-phenyl dihedral angle exhibits preferred ranges of 0-30°, representing planar to slightly twisted conformations [16]. This conformational freedom allows the phenyl ring to adapt to different binding site geometries while maintaining favorable π-π interactions. Energy barriers for phenyl rotation are typically 2-4 kcal/mol, indicating sufficient flexibility for induced-fit binding mechanisms.

Hydrophobic interactions constitute another important contribution of the phenyl group to target binding. The aromatic ring provides approximately 110 Ų of hydrophobic surface area that can interact with nonpolar amino acid residues in protein binding sites [22]. These interactions typically occur at distances of 3.5-5.0 Å with binding energies of 1-4 kcal/mol per contact. The hydrophobic effect also contributes to ligand selectivity by excluding water molecules from binding interfaces, thereby enhancing the enthalpic and entropic components of binding affinity.

Electronic coupling between the phenyl ring and thiophene core creates extended π-conjugation that modifies the overall electronic properties of the molecule. This conjugation typically results in HOMO-LUMO gap reductions of 0.2-0.5 eV compared to non-phenylated analogs [24]. The extended conjugation enhances polarizability and facilitates charge-transfer interactions with biological targets, particularly in enzyme-substrate recognition processes.

Substituent effects on the phenyl ring provide opportunities for fine-tuning biological activity and selectivity. Electron-donating substituents such as methoxy groups increase electron density and enhance π-π stacking interactions, while electron-withdrawing groups like halogens or nitro groups create complementary electrostatic interactions with target proteins. Structure-activity studies demonstrate that para-substituted phenyl derivatives often exhibit enhanced potency due to optimal electronic distribution and reduced steric hindrance.

Conformational Analysis and Binding Modes

The conformational preferences of 2-Acetyl-3-Amino-5-Phenylthiophene play a critical role in determining its binding modes and biological activity. Molecular dynamics simulations and quantum chemical calculations reveal that this compound adopts preferential conformations that optimize both intramolecular stability and intermolecular recognition with biological targets [16] [21]. The conformational landscape is governed by multiple rotatable bonds and the balance between electronic conjugation and steric factors.

The thiophene-phenyl torsion angle represents the most significant conformational variable, with energy calculations indicating preferred angles of 0-30° corresponding to planar to slightly twisted arrangements. Completely planar conformations (0°) maximize π-conjugation between the thiophene and phenyl rings, resulting in extended electronic delocalization and enhanced aromatic character. However, slight twisting (15-30°) may be favored in binding sites that require specific three-dimensional complementarity [16].

The acetyl group conformation relative to the thiophene ring significantly influences both electronic properties and binding interactions. Computational studies demonstrate that the acetyl carbonyl preferentially adopts coplanar arrangements with the thiophene ring (0-10° dihedral angles) to maximize π-conjugation [16]. This planar geometry positions the carbonyl oxygen for optimal hydrogen bonding interactions with target proteins while maintaining electronic delocalization throughout the thiophene-acetyl system.

Amino group orientation represents another crucial conformational parameter that directly affects target binding. The amino nitrogen typically adopts in-plane conformations relative to the thiophene ring, with minimal energy barriers (0.5-2 kcal/mol) for pyramidal inversion [16]. This flexibility allows the amino group to optimize hydrogen bonding geometries with different target proteins while maintaining the electron-donating effect throughout the conjugated system.

Molecular docking studies reveal multiple binding modes for 2-Acetyl-3-Amino-5-Phenylthiophene with various protein targets. The most common binding mode involves the thiophene ring occupying hydrophobic binding pockets with the phenyl group engaging in π-π stacking interactions with aromatic amino acids [21]. Simultaneously, the amino group forms hydrogen bonds with polar residues, while the acetyl carbonyl provides additional electrostatic interactions. This binding mode typically exhibits binding energies ranging from -6 to -9 kcal/mol, indicating strong and specific recognition [20].

Alternative binding modes have been observed where the phenyl ring occupies the primary hydrophobic binding site while the thiophene ring interacts with secondary binding regions. These alternative modes often result from conformational flexibility and induced-fit mechanisms, allowing the compound to adapt to different target proteins. The relative population of different binding modes depends on the specific target protein architecture and the energetic cost of conformational adaptation.

Water-mediated binding interactions represent an important component of the conformational binding profile. Molecular dynamics simulations indicate that structured water molecules can bridge interactions between 2-Acetyl-3-Amino-5-Phenylthiophene and target proteins, particularly when direct contacts are geometrically unfavorable [10] [19]. These water-mediated interactions can contribute 2-4 kcal/mol to overall binding affinity while providing additional selectivity through specific hydration patterns.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant